

EN1441: Unveiling Target Selectivity Through Quantitative Proteomic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

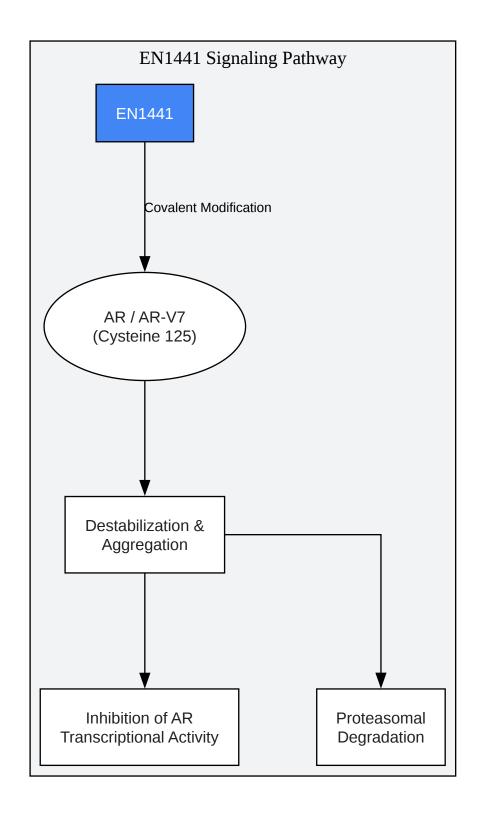
In the landscape of targeted protein degradation, the covalent degrader **EN1441** has emerged as a promising agent against androgen-independent prostate cancer. Its unique mechanism, targeting both the full-length androgen receptor (AR) and its constitutively active splice variant AR-V7, sets it apart from conventional therapies. This guide provides an objective comparison of **EN1441**'s selectivity and performance, supported by quantitative proteomic data and detailed experimental protocols.

Superior Selectivity of EN1441 Confirmed by Proteomics

Quantitative proteomic profiling has been instrumental in validating the selective action of **EN1441**. In a key study, treatment of 22Rv1 prostate cancer cells with **EN1441** demonstrated a remarkable specificity for AR and AR-V7.[1][2] A thermal denaturation sensitivity assay coupled with quantitative proteomics revealed that out of 6,009 quantified proteins, only 85 showed significant destabilization by more than two-fold, in addition to the intended targets, AR and AR-V7.[1] This highlights the compound's high degree of selectivity at the proteome level.

Chemoproteomic profiling using an alkyne-tagged **EN1441** probe further corroborated these findings. This approach identified a significant 2.9-fold enrichment of AR and AR-V7 upon treatment, confirming direct engagement.[2] While 110 other proteins were also significantly enriched, the data underscores a clear preference for the intended targets.[2]

Metric	EN1441	Alternative Agents (e.g., ARV-110)	Reference
Primary Targets	Androgen Receptor (AR), AR-V7	Full-length Androgen Receptor (AR)	[1][2]
Mechanism of Action	Covalent modification, destabilization, aggregation, proteasomal degradation	PROTAC-mediated ubiquitination and proteasomal degradation	[1][2]
Selectivity (Proteome-wide)	High (85 off-targets out of 6009 quantified proteins)	Data not as extensively reported in the provided context for a direct comparison	[1]
AR Transcriptional Activity Inhibition	Near-complete (~90%)	Partial (~70%)	[1][3]
Effective Concentration (EC50) for AR transcriptional inhibition	4.2 μΜ	Not specified in the provided context	[2][4]


Differentiated Mechanism of Action

EN1441's mechanism of action is a key differentiator. It covalently modifies cysteine 125 (C125) within an intrinsically disordered region of the N-terminal domain of both AR and AR-V7. [1][2][4] This initial event leads to the destabilization and aggregation of the target proteins, which are subsequently cleared by the proteasome.[1][2] This dual action of inhibiting transcriptional activity and inducing degradation contributes to its robust efficacy.[1]

In contrast, other degraders like the PROTAC ARV-110 rely solely on the ubiquitination-proteasome system for degradation and are only effective against the full-length AR, not the AR-V7 splice variant.[1][2] The inhibition of AR transcriptional activity by **EN1441** is

independent of proteasomal degradation, a feature not observed with PROTACs like ARV-110. [1][2]

Click to download full resolution via product page

EN1441 Mechanism of Action

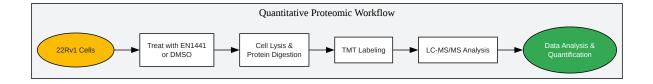
Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the quantitative proteomic data for **EN1441**.

Quantitative Tandem Mass Tag (TMT)-based Proteomic Profiling

This method was employed to assess changes in protein abundance upon **EN1441** treatment.

- Cell Culture and Treatment: 22Rv1 cells were treated with either DMSO (vehicle) or 50 μM
 EN1441 for 16 hours.[5]
- Cell Lysis and Protein Digestion: Cells were lysed, and the proteins were extracted. Proteins were then digested into peptides using trypsin.
- TMT Labeling: Peptides from each condition (DMSO and **EN1441** treated) were labeled with different isobaric tandem mass tags (TMT).
- LC-MS/MS Analysis: The labeled peptides were combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of proteins between the different treatment groups.


Chemoproteomic Profiling with EN1441-alkyne

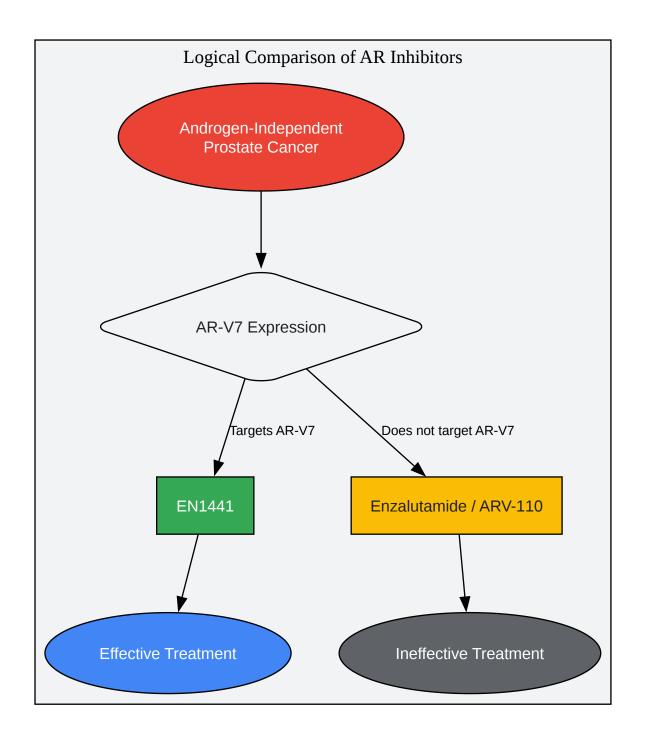
This technique was used to identify the direct protein targets of **EN1441**.

- Cell Treatment: 22Rv1 cells were pre-treated with the proteasome inhibitor bortezomib (BTZ) for 1 hour, followed by treatment with either DMSO or 5 μM of an alkyne-modified EN1441 probe for 4.5 hours.[5]
- Click Chemistry: Cell lysates were subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin handle to the alkyne-tagged EN1441 that was covalently bound to its target proteins.
- Affinity Purification: The biotin-labeled proteins were enriched using avidin beads.

 Quantitative Proteomics: The enriched proteins were eluted and analyzed by TMT-based quantitative proteomics to identify the proteins that were directly engaged by EN1441.[5]

Click to download full resolution via product page

Proteomic Profiling Workflow


Comparison with Other AR-Targeting Agents

EN1441 demonstrates clear advantages over other AR-targeting therapies, particularly in the context of androgen-independent prostate cancer where AR-V7 expression is a key resistance mechanism.

Feature	EN1441	Enzalutamide	ARV-110 (PROTAC)	Reference
Target	AR and AR-V7	AR Ligand- Binding Domain	AR Ligand- Binding Domain	[1][2][3]
Effect on AR-V7	Degrades and Inhibits	Ineffective	Ineffective	[1][2][3]
AR Transcriptional Inhibition in 22Rv1 cells	~90%	Partial (~44%)	~70%	[1][3]
Mode of Action	Covalent modification, destabilization, degradation	Antagonist	PROTAC- mediated degradation	[1][2][3]

The ability of **EN1441** to effectively target both AR and AR-V7 and achieve near-complete inhibition of AR transcriptional activity positions it as a highly promising therapeutic candidate for overcoming resistance in advanced prostate cancer.[1][2][3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [EN1441: Unveiling Target Selectivity Through Quantitative Proteomic Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605074#confirming-en1441-selectivity-with-quantitative-proteomic-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com